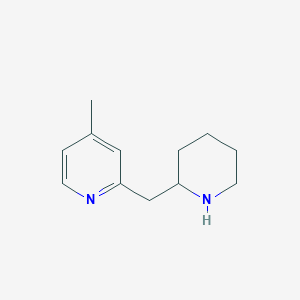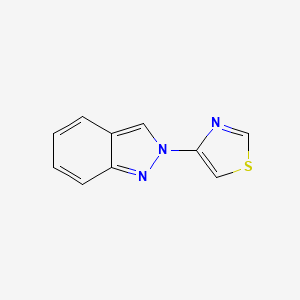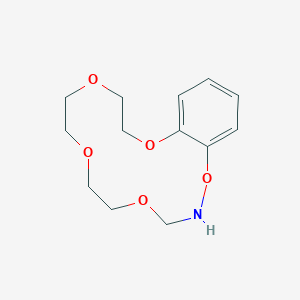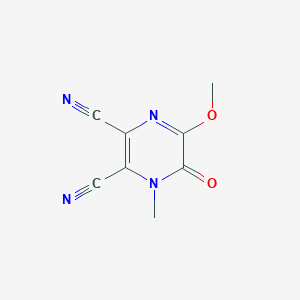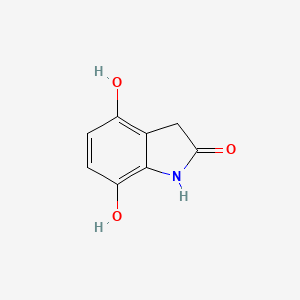
4,7-Dihydroxyindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dihydroxyindolin-2-one is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 4,7-Dihydroxyindolin-2-one typically involves the construction of the indole nucleus followed by specific functionalization at the 4 and 7 positions. One common method includes the use of Lewis acid-catalyzed reactions, Mitsunobu reactions, and Pd-mediated cross-coupling reactions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,7-Dihydroxyindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroxyindole derivatives .
Aplicaciones Científicas De Investigación
4,7-Dihydroxyindolin-2-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory and anticancer agent . Its ability to inhibit specific enzymes and pathways makes it a valuable compound for drug development and therapeutic applications .
Mecanismo De Acción
The mechanism of action of 4,7-Dihydroxyindolin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, leading to DNA damage and cell death . This dual mode of action, involving both direct enzyme inhibition and the generation of reactive species, contributes to its effectiveness as an antimicrobial and anticancer agent.
Comparación Con Compuestos Similares
4,7-Dihydroxyindolin-2-one can be compared with other indole derivatives such as 3-substituted-indolin-2-one and oxoindolin-2-one . While these compounds share a common indole nucleus, their specific functional groups and substitutions confer unique biological activities. For example, 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity, whereas oxoindolin-2-one derivatives are being explored for their anticancer properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and biological activities make it a valuable target for further study and development.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
4,7-dihydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7NO3/c10-5-1-2-6(11)8-4(5)3-7(12)9-8/h1-2,10-11H,3H2,(H,9,12) |
Clave InChI |
MXVHAAHCXUAZOP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2NC1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


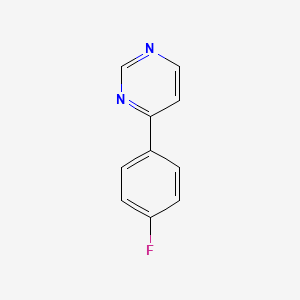
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
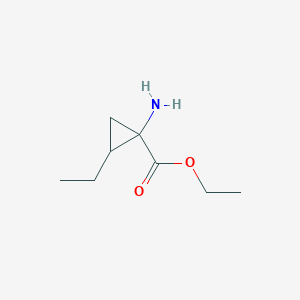
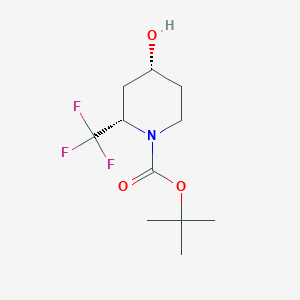
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

